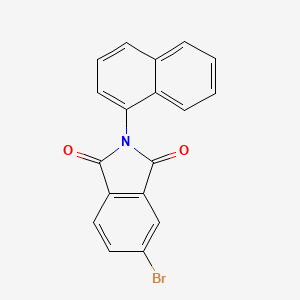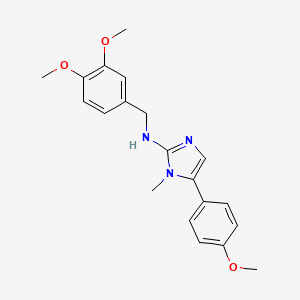![molecular formula C18H16N2O3 B14145108 4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)
4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chromene ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid typically involves the condensation of 2-methyl-2H-chromen-3-carbaldehyde with 4-hydrazinobenzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. The hydrazone group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. These interactions result in the compound’s diverse biological effects.
類似化合物との比較
Similar Compounds
4-methyl-2H-chromen-2-one: A simpler chromene derivative with similar biological activities.
7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe in biophysical research.
2H/4H-chromenes: A versatile class of compounds with a wide range of biological activities.
Uniqueness
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid is unique due to its specific combination of a chromene ring and a hydrazone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-15(10-14-4-2-3-5-17(14)23-12)11-19-20-16-8-6-13(7-9-16)18(21)22/h2-12,20H,1H3,(H,21,22)/b19-11+ |
InChIキー |
FNHWGWGRXLGPPZ-YBFXNURJSA-N |
異性体SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC3=CC=C(C=C3)C(=O)O |
正規SMILES |
CC1C(=CC2=CC=CC=C2O1)C=NNC3=CC=C(C=C3)C(=O)O |
溶解性 |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)


![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
